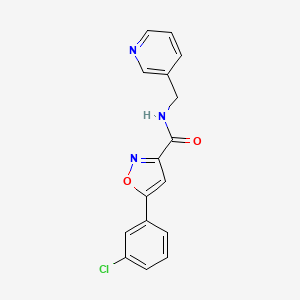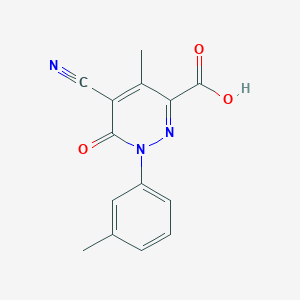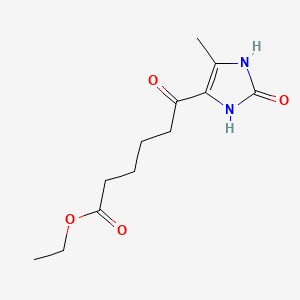
5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been recently developed for the treatment of cancer. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is a selective inhibitor of the histone lysine methyltransferase EZH2. EZH2 is a key epigenetic regulator that is overexpressed in many types of cancer. This compound binds to the catalytic domain of EZH2 and inhibits its activity, leading to a decrease in the levels of the histone H3K27 trimethylation mark. This results in the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to sensitize cancer cells to other anticancer drugs, such as paclitaxel and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is its selectivity for EZH2, which minimizes off-target effects. The compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the development of 5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide. One direction is to optimize the pharmacokinetic properties of the compound, such as its solubility and half-life, to improve its efficacy in vivo. Another direction is to test the compound in combination with other anticancer drugs to enhance its therapeutic potential. Finally, further studies are needed to investigate the role of EZH2 inhibition in other diseases, such as inflammatory disorders and neurological disorders.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of cancer. The compound selectively inhibits EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. Future studies are needed to optimize the pharmacokinetic properties of the compound and to investigate its potential in combination with other anticancer drugs.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been tested in animal models of cancer, where it has shown significant tumor regression.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-5-1-4-12(7-13)15-8-14(20-22-15)16(21)19-10-11-3-2-6-18-9-11/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJXNYDBRYOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B4686058.png)



![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4686076.png)
![6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4686082.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4686089.png)
![methyl 2-{[(4-bromo-5-propyl-2-thienyl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4686098.png)

![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4686120.png)

![5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4686139.png)